![molecular formula C12H9ClN2S2 B2992370 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 851208-04-3](/img/structure/B2992370.png)

4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

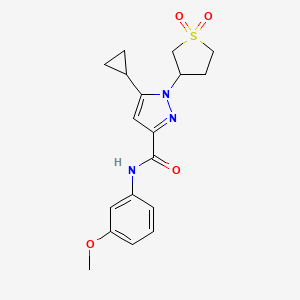

“4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 851208-04-3. It has a molecular weight of 280.8 . It is a powder at room temperature .

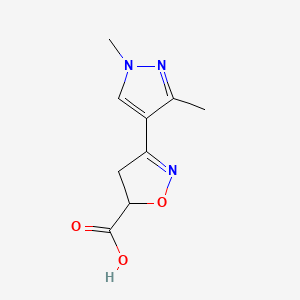

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClN2S2/c1-6-7(2)17-12-9(6)10(13)14-11(15-12)8-4-3-5-16-8/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a melting point of 130-137°C .Scientific Research Applications

Nonlinear Optical Properties and Electronic Structure

Structural Parameters and Nonlinear Optical Exploration : A study investigated the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. The research used density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze compounds including derivatives of 4-thiopyrimidines. These compounds showed considerable nonlinear optical (NLO) character, suggesting potential applications in optoelectronic and high-technology fields due to their promising NLO activities (Hussain et al., 2020).

Antitumor and Radioprotective Activities

Radioprotective and Antitumor Activity : Another study focused on the synthesis of a variety of novel thieno[2,3-d]pyrimidine derivatives, demonstrating promising radioprotective and antitumor activities. This research underscores the potential of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine derivatives in the development of new therapeutic agents (Alqasoumi et al., 2009).

Synthesis and Chemical Reactivity

Synthesis and Reactions : The chemical reactivity and synthesis of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine derivatives have been explored for creating various bioactive compounds. One study elaborated on the synthesis routes and highlighted the compound's role as an important intermediate in creating small molecule drugs, including anticancer agents (Kou & Yang, 2022).

Biological Activities

Antimicrobial and Anti-inflammatory Agents : Thieno[2,3-d]pyrimidine derivatives have shown remarkable antimicrobial and anti-inflammatory activities. The modification of the thieno[2,3-d]pyrimidine heterocyclic ring by incorporating different groups significantly enhances its bioactivity, indicating the potential of these compounds in medicinal chemistry for developing new therapies (Tolba et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thiophene and its derivatives, which are structurally similar to this compound, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

For instance, some thiophene derivatives have been shown to inhibit kinases, which are enzymes that add phosphate groups to other proteins and can regulate their activity .

Biochemical Pathways

These could include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase activity, and cancer .

Result of Action

Based on the reported activities of thiophene derivatives, the compound could potentially have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The action environment of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is likely to be influenced by various factors. The compound’s stability may be affected by light, oxygen, and temperature, as suggested by its storage recommendations . Additionally, the compound’s efficacy may be influenced by factors such as the specific biological context in which it is used, the presence of other compounds, and the specific characteristics of its targets.

properties

IUPAC Name |

4-chloro-5,6-dimethyl-2-thiophen-2-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2S2/c1-6-7(2)17-12-9(6)10(13)14-11(15-12)8-4-3-5-16-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZLMCLJEKQBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(=N2)C3=CC=CS3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)

![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)

![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)

![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)

![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2992309.png)